

Olfactory properties and aroma profile of Benzyl tiglate.

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Compound of Interest

Compound Name: Benzyl tiglate

Cat. No.: B042538

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Unveiling the Aroma of Benzyl Tiglate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of **Benzyl tiglate**, a significant compound in the fragrance and flavor industries. By delving into its chemical characteristics, sensory evaluations, and analytical methodologies, this document serves as a comprehensive resource for professionals in research and development.

Introduction to Benzyl Tiglate

Benzyl tiglate, an ester of benzyl alcohol and tiglic acid, is a colorless to pale yellow liquid recognized for its complex and pleasant aroma.^[1] Its molecular structure, featuring a benzyl group and an unsaturated tiglate moiety, contributes to its characteristic scent profile, making it a valuable ingredient in various applications. This compound is found naturally in some essential oils and plants, including cloves (*Syzygium aromaticum*).^[2]

Olfactory Properties and Aroma Profile

The scent of **Benzyl tiglate** is multifaceted, often described as having a balsamic foundation with a range of nuanced notes. Its overall odor is of medium strength and demonstrates significant longevity.^[3]

Key Aroma Descriptors:

- Primary Notes: Balsamic, earthy, mushroom, and vegetative.[3]
- Secondary Notes: Fruity (cherry), nutty (almond), floral (rosy), and spicy.[3]

Sensory evaluations have characterized its aroma as spicy-herbaceous with fruity undertones, reminiscent of narcissus.[4] At a concentration of 100%, it is described as balsamic, earthy, mushroom-like, with vegetable, plastic, and nutty almond notes.[3] When diluted to 10.00 ppm, its taste is perceived as balsamic and spice-like with a nutty almond character.[3]

Quantitative Sensory Profile

While detailed quantitative sensory panel data with intensity ratings for individual aroma attributes of pure **Benzyl tiglate** is not widely published, the following table summarizes the qualitative descriptors reported by various sources. This provides a foundational understanding of its aroma profile.

Aroma/Flavor Attribute	Description	Source
Odor Type	Balsamic	[3]
General Odor	Vegetative, earthy, mushroom	Bedoukian Research[3]
Sweet, balsamic with a cherry/almond nuance	Mosciano, G. (P&F 17, No. 3, 57, 1992)[3]	Bedoukian Research[3]
Vegetable, earth, mushroom, rose, apple	Ernesto Ventós[3]	
Rose	Indukern F&F[3]	
Taste	Musty, mushroom, vegetable notes	
Balsamic, spicy, nutty almond	Mosciano, G. (P&F 17, No. 3, 57, 1992)[3]	

Physicochemical Properties

Understanding the physical and chemical characteristics of **Benzyl tiglate** is crucial for its application and analysis.

Property	Value
Molecular Formula	C ₁₂ H ₁₄ O ₂
Molecular Weight	190.24 g/mol
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	139 °C @ 9 mmHg
Flash Point	> 110 °C
Specific Gravity	1.029 - 1.034 @ 25 °C[3]
Refractive Index	1.515 - 1.521 @ 20 °C[3]
Solubility	Soluble in alcohol and ether; insoluble in water[3]
CAS Number	37526-88-8

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

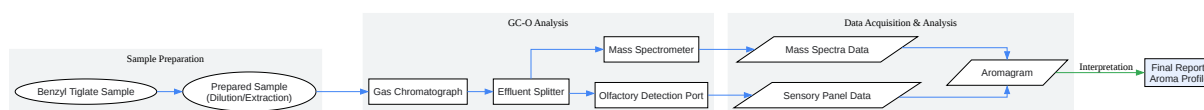
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for characterizing the aroma profile of volatile compounds like **Benzyl tiglate**. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate and identify the individual odor-active compounds in a sample containing **Benzyl tiglate** and to characterize their specific aroma contributions.

Methodology:

- **Sample Preparation:** A solution of **Benzyl tiglate** in a suitable solvent (e.g., ethanol) is prepared. For analysis of essential oils containing **Benzyl tiglate**, headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile and semi-volatile compounds.

- GC-MS/O System: An Agilent 7890 GC system coupled with a 5975C mass spectrometer and an olfactory detection port (ODP) is commonly used.
- Chromatographic Conditions:
 - Column: A non-polar column (e.g., DB-5, 60 m × 0.25 mm i.d. × 0.25 μm film thickness) and a polar column (e.g., HP-INNOWax, 60 m × 0.25 mm i.d. × 0.25 μm film thickness) are used for comprehensive separation.
 - Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.
 - Oven Temperature Program: Initial temperature of 40°C held for 6 minutes, then ramped to 150°C at 3°C/min, and finally to 230°C at 6°C/min with a 15-minute hold.
 - Injector Temperature: 250°C.
- Olfactometry: The GC effluent is split (typically 1:1) between the mass spectrometer and the heated transfer line of the ODP. Trained sensory panelists sniff the effluent from the ODP and record the retention time, duration, and description of each perceived odor.
- Data Analysis: The data from the MS detector (providing compound identification) and the olfactometry panel (providing sensory information) are combined to create an aromagram, which links specific chemical compounds to their perceived aromas.



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Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible data on the olfactory properties of a compound.

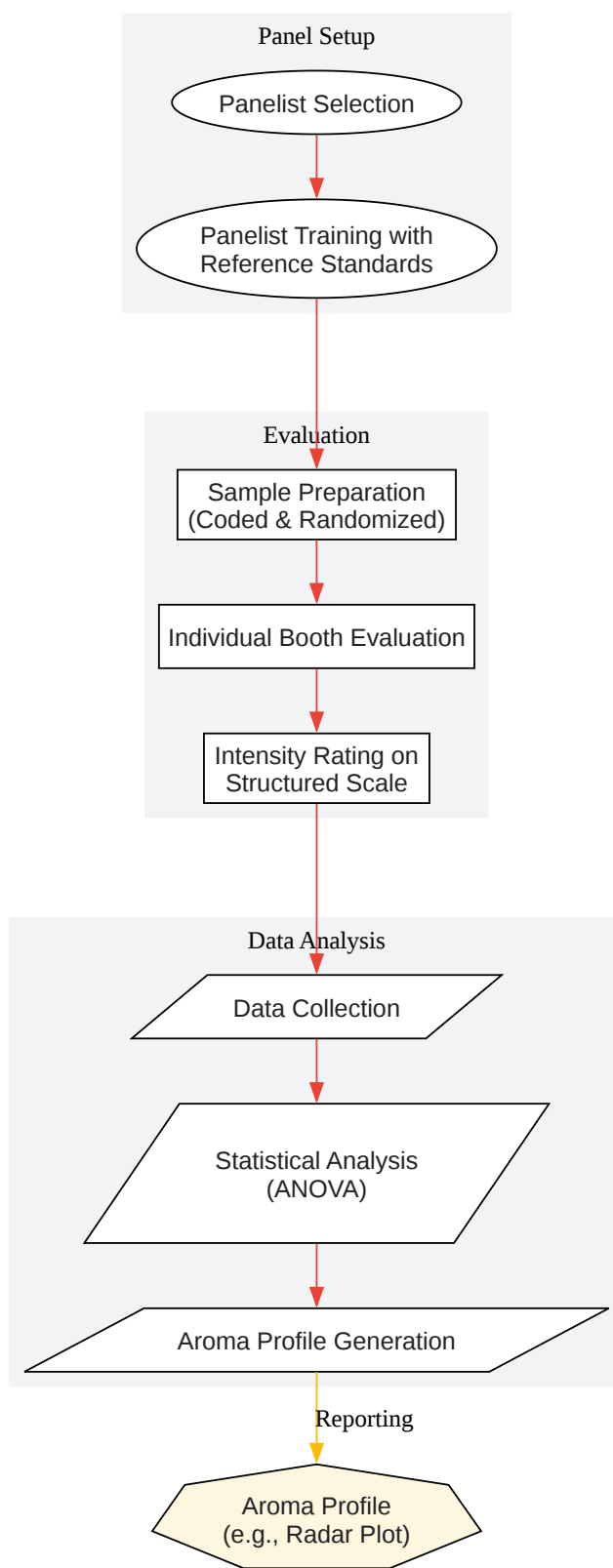
Objective: To quantitatively describe the aroma profile of **Benzyl tiglate** using a trained sensory panel.

Methodology:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity, ability to describe odors, and consistency.
 - Train panelists with a wide range of reference odorants, including those representative of the expected aroma notes in **Benzyl tiglate** (e.g., balsamic, fruity, earthy standards). The training should focus on recognizing, identifying, and scaling the intensity of different aromas.
- Sample Preparation and Presentation:
 - Prepare solutions of **Benzyl tiglate** at various concentrations in an odorless solvent (e.g., diethyl ether or mineral oil).
 - Present samples on smelling strips or in sniff bottles, randomized and coded to prevent bias.
 - Provide panelists with a neutral olfactive background between samples (e.g., sniffing their own skin).
- Evaluation Procedure:
 - Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).
 - Each panelist rates the intensity of predefined aroma attributes (e.g., balsamic, fruity, earthy, mushroom, rosy, nutty) on a structured scale (e.g., a 15-point scale from 0 = not

perceptible to 15 = very strong).

- Data Analysis:
 - Collect and analyze the data from all panelists.
 - Use statistical methods (e.g., ANOVA) to assess panel performance (reproducibility and agreement) and to determine the mean intensity ratings for each attribute.
 - The results can be visualized in a spider web (radar) plot to represent the overall aroma profile.



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Figure 2: Sensory Panel Evaluation Workflow.

Applications in Industry

Benzyl tiglate's unique aroma profile makes it a versatile ingredient in the fragrance and flavor industries. It is used to impart earthy and vegetative notes to various products.[3] For example, it can lend an earthy character to floral fragrances like gardenia and rose, as well as to fruity compositions such as almond and grape.[3] In the flavor sector, it is utilized in mushroom and root vegetable flavorings.[3]

Conclusion

Benzyl tiglate possesses a complex and appealing aroma profile characterized by balsamic, earthy, fruity, and floral notes. A thorough understanding of its olfactory properties, achieved through rigorous analytical techniques like Gas Chromatography-Olfactometry and standardized sensory panel evaluations, is crucial for its effective utilization in creating sophisticated and nuanced fragrances and flavors. The detailed methodologies presented in this guide provide a framework for researchers and developers to accurately assess and harness the unique sensory characteristics of this valuable aroma compound.

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